molecular formula C12H11N3O2 B14142661 Ethyl 4-amino-3,5-dicyano-2-methylbenzoate CAS No. 88817-29-2

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate

Katalognummer: B14142661
CAS-Nummer: 88817-29-2
Molekulargewicht: 229.23 g/mol
InChI-Schlüssel: VLSAOGJJSUPXEU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate is an organic compound with the molecular formula C12H11N3O2. This compound is characterized by the presence of an ethyl ester group, an amino group, and two cyano groups attached to a benzene ring. It is a versatile compound used in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-amino-3,5-dicyano-2-methylbenzoate typically involves the reaction of 4-amino-3,5-dicyano-2-methylbenzoic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form amines or other reduced products.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino or cyano groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced products.

    Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Ethyl 4-amino-3,5-dicyano-2-methylbenzoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of ethyl 4-amino-3,5-dicyano-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino and cyano groups play a crucial role in its reactivity and interactions with biological molecules. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

  • Ethyl 4-amino-3,5-dicyano-2-methylbenzoate can be compared with other benzoate derivatives such as ethyl 4-amino-3,5-dicyano-2-ethylbenzoate and ethyl 4-amino-3,5-dicyano-2-propylbenzoate.

Uniqueness:

  • The presence of both amino and cyano groups in this compound makes it unique compared to other benzoate derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activities.

Eigenschaften

CAS-Nummer

88817-29-2

Molekularformel

C12H11N3O2

Molekulargewicht

229.23 g/mol

IUPAC-Name

ethyl 4-amino-3,5-dicyano-2-methylbenzoate

InChI

InChI=1S/C12H11N3O2/c1-3-17-12(16)9-4-8(5-13)11(15)10(6-14)7(9)2/h4H,3,15H2,1-2H3

InChI-Schlüssel

VLSAOGJJSUPXEU-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(C(=C1)C#N)N)C#N)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.